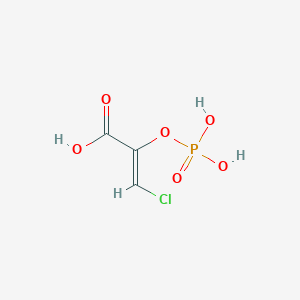
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy with phosphate moieties, which makes it relevant in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency in producing the phosphonic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonooxy compounds.
Aplicaciones Científicas De Investigación
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific biochemical pathways.
Mecanismo De Acción
The mechanism of action of (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-3-chloro-2-phosphonooxyprop-2-enoic acid include other organophosphorus compounds such as:
Phosphonates: Characterized by stable carbon-to-phosphorus bonds, used in various biochemical and industrial applications.
Phosphoric acids: Containing phosphorus-oxygen bonds, widely used in chemistry and biology.
Phosphinic acids: Featuring phosphorus-hydrogen bonds, known for their unique chemical properties.
Uniqueness
This compound is unique due to its specific structural features, including the presence of a chlorine atom and a phosphonooxy group
Propiedades
Número CAS |
126582-77-2 |
|---|---|
Fórmula molecular |
C3H4ClO6P |
Peso molecular |
202.49 g/mol |
Nombre IUPAC |
(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1- |
Clave InChI |
UAMWGCMNOPAITA-UPHRSURJSA-N |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
SMILES isomérico |
C(=C(/C(=O)O)\OP(=O)(O)O)\Cl |
SMILES canónico |
C(=C(C(=O)O)OP(=O)(O)O)Cl |
Sinónimos |
3-chlorophosphoenolpyruvate 3-Cl-PEP phosphoenol-3-chloropyruvate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















